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Introduction: SirReal1 is a potent and selective inhibitor of Sirtuin 2 (Sirt2), a member of the

NAD⁺-dependent protein deacetylase family.[1][2] Sirtuins are crucial regulators of various

cellular processes, including metabolism, cell cycle, and stress response, making them

attractive targets for therapeutic development.[3][4][5] SirReal1 functions by locking Sirt2 in an

open, inactive conformation. To fully understand the cellular impact of SirReal1 and validate its

on-target and potential off-target effects, it is essential to identify its direct protein interactors

within the complex cellular environment.

This application note details a chemical proteomics workflow for the identification and

quantification of proteins that interact with SirReal1. The strategy employs a chemically

modified version of the inhibitor, SirReal1-O-propargyl, which features a bioorthogonal alkyne

handle. This handle allows for the covalent attachment of a biotin tag via copper-catalyzed

azide-alkyne cycloaddition (CuAAC), a highly specific "click chemistry" reaction. The

biotinylated protein complexes are then enriched using affinity purification and subsequently

identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This powerful methodology provides a robust platform for target validation, off-target profiling,

and elucidating the mechanism of action of small molecule inhibitors.
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Sirtuin 2 (Sirt2) is a predominantly cytoplasmic deacetylase that targets both histone and non-

histone proteins. Its activity is dependent on the cellular cofactor NAD⁺. Sirt2 plays a significant

role in various cellular pathways, including the regulation of cytoskeletal dynamics through the

deacetylation of α-tubulin, cell cycle progression, and metabolic control. The inhibitor SirReal1

provides a tool to probe these functions by selectively blocking Sirt2's catalytic activity.
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Caption: Sirtuin 2 (Sirt2) signaling pathway and point of inhibition by SirReal1.

Experimental Workflow
The overall experimental strategy involves treating cells with the SirReal1-O-propargyl probe,

followed by a series of biochemical and analytical steps to isolate and identify interacting

proteins. This workflow is designed to distinguish specific interactors from non-specific

background proteins through quantitative comparison with control experiments.
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1. Cell Treatment
Treat cells with SirReal1-O-propargyl

and DMSO (vehicle control).

2. Cell Lysis
Harvest and lyse cells under

native conditions.

3. Click Chemistry
Add Azide-Biotin to covalently
label probe-bound proteins.

4. Affinity Purification
Enrich biotinylated proteins using

streptavidin-coated magnetic beads.

5. On-Bead Digestion
Wash beads extensively and digest

bound proteins with trypsin.

6. LC-MS/MS Analysis
Analyze the resulting peptides

by high-resolution mass spectrometry.

7. Data Analysis
Identify and quantify proteins.
Determine specific interactors.

Click to download full resolution via product page

Caption: Workflow for affinity purification-mass spectrometry (AP-MS) of SirReal1 interactors.

Detailed Experimental Protocols
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Protocol 1: Cell Culture and Treatment
Culture human cell lines (e.g., HeLa or HEK293T) in DMEM supplemented with 10% FBS

and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

Seed cells in 15 cm dishes and grow to 80-90% confluency.

For each experimental condition (SirReal1-O-propargyl and vehicle control), prepare at

least three biological replicates.

Treat cells with a final concentration of 10 µM SirReal1-O-propargyl (or an equivalent

volume of DMSO for control) for 4 hours.

Protocol 2: Cell Lysis and Protein Extraction
Aspirate the media and wash the cells twice with ice-cold PBS.

Scrape the cells into 1 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl,

1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails).

Incubate the cell suspension on ice for 30 minutes with gentle vortexing every 10 minutes.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration

using a BCA Protein Assay. Normalize all samples to a concentration of 2 mg/mL.

Protocol 3: Bioorthogonal Labeling (Click Chemistry)
This protocol is based on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

To 1 mg of protein lysate (500 µL at 2 mg/mL), add the following click chemistry reagents in

order:

10 µL of 10 mM Azide-PEG3-Biotin (final concentration 200 µM).

20 µL of 10 mM TCEP (final concentration 400 µM, freshly prepared).

10 µL of 10 mM TBTA ligand (final concentration 200 µM).
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10 µL of 10 mM CuSO₄ (final concentration 200 µM).

Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
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Caption: Click chemistry reaction for biotinylating the SirReal1-O-propargyl probe complex.

Protocol 4: Affinity Purification
Equilibrate 50 µL of high-capacity streptavidin magnetic beads per sample by washing three

times with Lysis Buffer.

Add the click-labeled lysate to the equilibrated beads and incubate for 2 hours at 4°C with

end-over-end rotation.

Pellet the beads using a magnetic stand and discard the supernatant.

Wash the beads sequentially with:

1 mL of Lysis Buffer (twice).

1 mL of 1% SDS in PBS.

1 mL of 8 M urea in 100 mM Tris-HCl, pH 8.0.

1 mL of 20% acetonitrile in 100 mM Tris-HCl, pH 8.0.

1 mL of 50 mM ammonium bicarbonate (twice).

Protocol 5: On-Bead Digestion
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Resuspend the washed beads in 100 µL of digestion buffer (50 mM ammonium bicarbonate,

1 M urea).

Add 10 mM DTT and incubate for 30 minutes at 37°C to reduce disulfide bonds.

Cool to room temperature and add 20 mM iodoacetamide. Incubate for 30 minutes in the

dark to alkylate cysteine residues.

Add sequencing-grade trypsin to a final enzyme-to-protein ratio of 1:50.

Incubate overnight at 37°C with shaking.

Collect the supernatant containing the digested peptides. Elute any remaining peptides from

the beads with 50 µL of 0.1% formic acid.

Pool the supernatant and elution fractions. Desalt the peptides using a C18 StageTip.

Protocol 6: LC-MS/MS Analysis
Resuspend the desalted peptides in 0.1% formic acid.

Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled with a

nano-LC system.

Separate peptides on a C18 column using a 120-minute gradient of increasing acetonitrile

concentration.

Operate the mass spectrometer in data-dependent acquisition (DDA) mode, acquiring one

full MS scan followed by MS/MS scans of the 20 most intense precursor ions.

Protocol 7: Quantitative Proteomic Data Analysis
Process the raw MS data using a software platform like MaxQuant or Proteome Discoverer.

Search the MS/MS spectra against a human UniProt database to identify peptides and

proteins.
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Perform label-free quantification (LFQ) to determine the relative abundance of each protein

across all samples.

Import the protein quantification results into a data analysis environment (e.g., Perseus or

R).

Filter out contaminants and reverse hits. Log2-transform the LFQ intensities.

Perform statistical analysis (e.g., a two-sample t-test) to identify proteins that are significantly

enriched in the SirReal1-O-propargyl samples compared to the DMSO controls.

Data Presentation: Quantitative Analysis of
Interactors
The primary goal of the quantitative analysis is to identify proteins that are significantly

enriched upon treatment with the SirReal1-O-propargyl probe. The results are typically

presented in a table, ranking proteins by their statistical significance and fold-change

enrichment.

Table 1: Top Enriched Proteins in SirReal1-O-propargyl Pulldown.
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Protein ID
(UniProt)

Gene Name
Log₂(Fold
Change)

p-value Description

Q9Y6N7 SIRT2 6.8 1.2e-6

Sirtuin 2. NAD-
dependent
protein
deacetylase.
The intended
target of
SirReal1.

P68363 TUBB 4.5 3.5e-5

Tubulin beta

chain. A known

substrate of

Sirt2, involved in

microtubule

dynamics.

P06733 Tuba1A 4.3 5.1e-5

Tubulin alpha-1A

chain. A primary

deacetylation

target of Sirt2.

Q13547 BUB3 3.9 9.8e-5

Mitotic

checkpoint

protein BUB3.

Involved in cell

cycle regulation.

P62308 PSMC3 3.5 1.4e-4

26S proteasome

regulatory

subunit 6A.

Component of

the proteasome.

| P35908 | HSP90AA1 | 3.2 | 2.1e-4 | Heat shock protein HSP 90-alpha. Molecular chaperone. |

Note: This table presents example data for illustrative purposes. Actual results may vary based

on cell type and experimental conditions.
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Conclusion
The described chemical proteomics workflow provides a powerful and specific method for

identifying the cellular interaction partners of the Sirt2 inhibitor, SirReal1. By combining a

bioorthogonal chemical probe with affinity purification and high-resolution mass spectrometry,

this approach enables robust target validation and can uncover novel protein-protein

interactions. The quantitative data generated is crucial for distinguishing specific interactors

from non-specific background, offering valuable insights into the biological functions and

potential therapeutic applications of sirtuin modulators. This methodology is broadly applicable

to the study of other small molecule-protein interactions, facilitating drug discovery and

chemical biology research.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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